molecular formula C24H28N2O9 B14763537 Thalidomide-5'-O-PEG4-propargyl

Thalidomide-5'-O-PEG4-propargyl

Cat. No.: B14763537
M. Wt: 488.5 g/mol
InChI Key: FFOGGBURLGKJJQ-UHFFFAOYSA-N
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Description

Thalidomide-5’-O-PEG4-propargyl: is a synthetic compound that incorporates a Thalidomide-based cereblon ligand and a 4-unit polyethylene glycol (PEG) linker. This compound is primarily used in proteolysis targeting chimeras (PROTAC) technology, which is a novel approach in drug discovery and development. The propargyl group in this compound is reactive with azide molecules in the presence of a copper catalyst, making it a valuable tool in click chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thalidomide-5’-O-PEG4-propargyl involves the incorporation of a Thalidomide-based cereblon ligand and a 4-unit PEG linker. The propargyl group is introduced to the PEG linker, which can then react with azide molecules in the presence of a copper catalyst. The reaction conditions typically involve the use of solvents such as water, dimethylformamide (DMF), dichloromethane (DCM), and dimethyl sulfoxide (DMSO). The compound is stable for at least six months when stored at -20°C, and it is important to avoid freeze/thaw cycles .

Industrial Production Methods: Industrial production of Thalidomide-5’-O-PEG4-propargyl follows similar synthetic routes but on a larger scale. The process involves the use of automated synthesizers and reactors to ensure consistency and purity. The compound is typically produced in solid form and requires careful handling and storage to maintain its stability and reactivity .

Chemical Reactions Analysis

Types of Reactions: Thalidomide-5’-O-PEG4-propargyl undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Thalidomide-5’-O-PEG4-propargyl involves its role in PROTAC technology. The Thalidomide-based cereblon ligand binds to the cereblon protein, which is a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4). This binding induces the recruitment of non-native substrates to CRL4, leading to their ubiquitination and subsequent degradation by the proteasome . The PEG linker and propargyl group facilitate the conjugation of the compound to other molecules, enhancing its versatility and effectiveness .

Comparison with Similar Compounds

Properties

Molecular Formula

C24H28N2O9

Molecular Weight

488.5 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]isoindole-1,3-dione

InChI

InChI=1S/C24H28N2O9/c1-2-7-31-8-9-32-10-11-33-12-13-34-14-15-35-17-3-4-18-19(16-17)24(30)26(23(18)29)20-5-6-21(27)25-22(20)28/h1,3-4,16,20H,5-15H2,(H,25,27,28)

InChI Key

FFOGGBURLGKJJQ-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCOCCOC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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